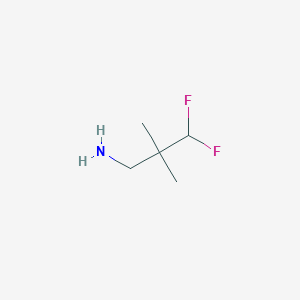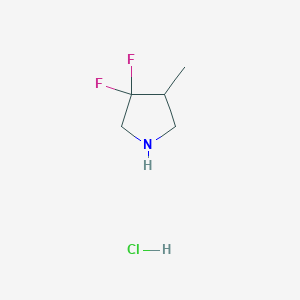
8-Fluoroquinoline-3-carbonitrile
Descripción general
Descripción
8-Fluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5FN2 . It has a molecular weight of 172.16 g/mol . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 8-Fluoroquinoline-3-carbonitrile involves several steps. One method involves the use of trifluoromethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 12 hours . Another method involves the use of sulfuric acid at -10℃ for 0.75 hours .
Molecular Structure Analysis
The InChI code for 8-Fluoroquinoline-3-carbonitrile is 1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H . The InChI key is HNRWQTSDXOMTGG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 8-Fluoroquinoline-3-carbonitrile are complex and can involve multiple steps. For example, one reaction involves the use of trifluoromethanesulfonic acid and 2-(2,2-dichlorocyclopropyl)-1-phenyl-propan-2-ol in dichloroethane at 0 - 5°C .
Physical And Chemical Properties Analysis
8-Fluoroquinoline-3-carbonitrile is a powder at room temperature . It has a melting point of 175-176°C .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
Synthesis of New Derivatives 8-Fluoroquinoline-3-carbonitrile derivatives have been synthesized for various applications. Notably, a novel synthesis of derivatives was achieved by condensing various 2-fluoroquinoline-3-carbaldehyde, enaminones, and malononitrile or ethylcynoacetate in ethanol. These compounds were characterized using different spectroscopic methods and evaluated for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacterial species, as well as their fungicidal activity against Candida albicans and Aspergillus fumigates (Shah & Raj, 2015).
Antimicrobial Activity Another study synthesized 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives, showcasing their reactivity towards various reagents. Importantly, these derivatives were reported to have antimicrobial activity, indicating their potential application in combating microbial infections (Elkholy & Morsy, 2006).
Applications in Kinase Inhibition and Tumor Treatment
Inhibition of Tumor Progression Research has demonstrated the role of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles in inhibiting tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor-alpha (TNF-alpha) production. These compounds have shown selectivity and in vivo anti-inflammatory activity, indicating their potential in treating diseases like rheumatoid arthritis (Green et al., 2007).
Antitumor Activities Moreover, certain 4H-pyrano[3,2-h]quinoline derivatives have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some of these compounds have shown promising results, inhibiting the growth of cancer cells and demonstrating potential as cancer treatment agents (El-Agrody et al., 2012).
Applications in Chemosensing and Fluorescence
Chemosensors for Metal Ions A set of novel chemosensors based on 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines was developed for the selective identification of toxic Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances, demonstrating their utility in detecting and quantifying specific metal ions in various environments (Shally et al., 2020).
Fluorescence and Mechanofluorochromic Activities Furthermore, novel derivatives with solid-state fluorescence covering the entire visible light range were synthesized, showing potential for encryption of important image or text information. These derivatives exhibit tunable emissions and mechanofluorochromic activities, providing a new possibility for the design and synthesis of novel fluorescent materials (Zhang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRWQTSDXOMTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-3-carbonitrile | |
CAS RN |
71083-52-8 | |
| Record name | 8-fluoroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)

![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)


![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)


![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)


